molecular formula C15H14BrNO2 B2879225 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid CAS No. 656815-39-3

4-{[(4-Bromobenzyl)amino]methyl}benzoic acid

Cat. No.: B2879225
CAS No.: 656815-39-3
M. Wt: 320.186
InChI Key: QQEDNOIBAISCMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-Bromobenzyl)amino]methyl}benzoic acid is an organic compound with the molecular formula C15H14BrNO2 and a molecular weight of 320.18 g/mol . This compound is characterized by the presence of a bromobenzyl group attached to an aminomethylbenzoic acid core. It is primarily used in scientific research, particularly in the fields of chemistry and biology.

Scientific Research Applications

4-{[(4-Bromobenzyl)amino]methyl}benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Research into potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

“4-{[(4-Bromobenzyl)amino]methyl}benzoic acid” is considered hazardous. It may cause harm if swallowed, cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid typically involves the reaction of 4-bromobenzylamine with 4-formylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help streamline the production process and reduce the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Bromobenzyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce benzyl derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4-Bromobenzyl)amino]methyl}benzoic acid is unique due to the presence of both the bromobenzyl and aminomethylbenzoic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-[[(4-bromophenyl)methylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c16-14-7-3-12(4-8-14)10-17-9-11-1-5-13(6-2-11)15(18)19/h1-8,17H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEDNOIBAISCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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